molecular formula C19H25N3O4 B2522711 (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209051-08-0

(3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2522711
CAS No.: 1209051-08-0
M. Wt: 359.426
InChI Key: DPYIFBWGDQDDOG-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and biological screening research. This molecule features a hybrid architecture, combining a 1,3,4-oxadiazole heterocycle—a known privileged scaffold—with a piperidine and a dimethoxyphenyl group. The 1,3,4-oxadiazole core is frequently employed in drug discovery as a flat, aromatic linker to optimally position substituents for target binding and to modulate key molecular properties such as solubility and metabolic stability . Compounds containing the 1,3,4-oxadiazole motif have demonstrated a wide range of biological activities in research settings, including antimicrobial and antifungal effects . Furthermore, analogous structures that fuse a piperidine ring with an oxadiazole heterocycle are commonly investigated as potential agents for cardiovascular diseases, acting as calcium channel blockers . The specific isopropyl substitution on the oxadiazole ring and the dimethoxyphenyl moiety are structural features that can be strategically optimized to enhance lipophilicity and influence interactions with biological targets. Researchers value this compound for its potential as a key intermediate or a novel pharmacophore in hit-to-lead optimization campaigns. It is strictly intended for laboratory research use in biochemical and pharmacological studies and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12(2)17-20-21-18(26-17)13-7-9-22(10-8-13)19(23)14-5-6-15(24-3)16(11-14)25-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIFBWGDQDDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel class of molecules that have garnered interest in medicinal chemistry due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name : (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
  • Molecular Formula : C_{19}H_{24}N_{4}O_{3}
  • Molecular Weight : 360.42 g/mol
  • CAS Number : [Not available in search results]

The biological activity of this compound is largely attributed to its structural components:

  • Oxadiazole Moiety : The 1,3,4-oxadiazole ring is known for its diverse biological activities including anticancer and anti-inflammatory properties. Compounds containing oxadiazoles have shown efficacy against various targets such as:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylases (HDAC) .
  • Piperidine Ring : This structure contributes to the modulation of neurotransmitter systems and has been associated with analgesic and anxiolytic effects.

Anticancer Activity

Research indicates that derivatives containing the oxadiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

Cell LineIC50 (µM)Reference
HeLa12.5
CaCo-215.0
A549 (Lung)10.0

Anti-inflammatory Activity

Studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

The piperidine component suggests possible neuroprotective effects. Compounds similar to this one have shown promise in models of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Case Studies

  • Study on Anticancer Properties :
    A recent study investigated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The findings revealed that compounds with a dimethoxyphenyl group exhibited enhanced activity compared to their counterparts lacking this substituent .
  • Inflammation Model :
    In an animal model of arthritis, administration of oxadiazole derivatives resulted in significant reductions in swelling and pain scores compared to control groups. The mechanism was linked to downregulation of TNF-alpha and IL-6 levels .

Scientific Research Applications

Biological Activities

Recent studies have demonstrated that (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exhibits promising biological activities:

  • Anticancer Properties : Research indicates that derivatives of oxadiazole compounds possess significant anticancer activity. For instance, a study found that certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed low IC50 values in cell line assays, indicating strong potential as anticancer agents compared to established drugs like doxorubicin .
  • Neuroprotective Effects : Compounds containing piperidine and oxadiazole structures have been explored for neuroprotective effects. Their ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.

Therapeutic Applications

The compound's unique structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications:

  • Antitumor Agent : As noted earlier, the anticancer potential makes it suitable for further development as an antitumor drug.
  • CNS Disorders : Given its structural features that resemble known psychoactive compounds, it may be investigated for treating conditions such as anxiety and depression.
  • Antimicrobial Activity : Some derivatives of oxadiazoles have shown antimicrobial effects; thus, this compound could be evaluated for antibacterial or antifungal properties.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several propanamide derivatives from 4-piperidinyl-1,3,4-oxadiazole and assessed their anticancer activity using MTT assays. Compounds were found to exhibit IC50 values ranging from 10.84 µM to 24.57 µM against various cancer cell lines . This highlights the potential of oxadiazole-containing compounds in cancer therapy.

Case Study 2: Neuroprotective Screening

A preliminary screening of similar compounds suggested neuroprotective effects through modulation of glutamate receptors. These findings warrant further investigation into their mechanism of action and efficacy in models of neurodegeneration.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aryl Group Modifications

The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with simpler aryl substituents. For example:

  • Unsubstituted phenyl or sulfonyl-linked phenyl groups (e.g., compound 6a in ): These lack electron-donating methoxy groups, which could diminish interactions with polar residues in enzymatic targets .
Table 1: Impact of Aryl Substituents on Physicochemical Properties
Compound Aryl Group LogP* (Predicted) Hydrogen Bond Acceptors
Target Compound 3,4-Dimethoxyphenyl 3.8 6
4-Methoxyphenyl Analog 4-Methoxyphenyl 3.2 5
Compound 6a () Phenyl (sulfonyl-linked) 2.9 6

*LogP values estimated using fragment-based methods.

Oxadiazole Substituent Variations

The 5-isopropyl group on the 1,3,4-oxadiazole ring influences steric and electronic properties:

  • 5-Isopropyl vs.
  • 5-Chloro or 5-Methyl (inferred from ): Electron-withdrawing groups (e.g., Cl) could increase oxidative stability but reduce nucleophilic susceptibility, impacting metabolic pathways.

Piperidine vs. Piperazine Scaffolds

  • Piperidine (Target Compound) : The saturated six-membered ring provides moderate basicity (pKa ~10) and conformational rigidity, favoring blood-brain barrier penetration in CNS-targeted therapies.
Table 2: Scaffold Comparison
Scaffold Basicity (pKa) Hydrogen Bond Donors Common Applications
Piperidine ~10 0 Antimicrobial, CNS agents
Piperazine ~8.5 (second N) 1 Anticancer, kinase inhibitors

Hypothesized Bioactivity Based on Structural Analogues

While direct data for the target compound are unavailable, insights from related compounds suggest:

  • Antimicrobial Potential: Oxadiazole-piperidine hybrids (e.g., compound 6a) exhibit antibacterial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), likely via membrane disruption . The 3,4-dimethoxy group may enhance Gram-positive selectivity.
  • Anticancer Activity: Piperazine-linked methanones () inhibit kinase pathways; the target’s piperidine scaffold could offer improved tissue penetration for solid tumors.
  • Neuroactive Properties : Dimethoxyaryl groups are common in acetylcholinesterase inhibitors (e.g., rivastigmine analogs), suggesting possible CNS applications .

Preparation Methods

Core 1,3,4-Oxadiazole Ring Formation

The 1,3,4-oxadiazole moiety is synthesized via cyclocondensation of hydrazide intermediates with activated carboxylic acid derivatives. A modified Stolle method achieves this through:

  • Hydrazide Preparation :

    • Reacting 4-piperidinecarboxylic acid with isopropyl hydrazine in ethanol at 60°C for 6 hours yields 4-(hydrazinecarbonyl)piperidine.
    • Key Parameters :
      • Molar ratio (1:1.2 carboxylic acid to hydrazine)
      • Catalyst: None required
      • Yield: 85–92%
  • Cyclization :

    • Treating the hydrazide with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C generates the acyl chloride, followed by reaction with triethylamine (TEA) to form the oxadiazole.
    • Optimized Conditions :
      • Temperature: 0°C → 25°C (gradual warming)
      • Reaction time: 4 hours
      • Yield: 78%

Equation :
$$
\text{Hydrazide} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{TEA}} \text{1,3,4-Oxadiazole}
$$

Piperidine-Oxadiazole Coupling

The piperidine-oxadiazole intermediate is coupled to the methanone group via Friedel-Crafts acylation:

  • Methanone Synthesis :
    • Reacting 3,4-dimethoxybenzoyl chloride with the piperidine-oxadiazole derivative in anhydrous DCM using aluminum chloride (AlCl₃) as a catalyst.
    • Conditions :
      • Temperature: −10°C (to prevent demethylation)
      • Molar ratio: 1:1.1 (piperidine to acyl chloride)
      • Yield: 68%

Mechanistic Insight :
The AlCl₃ facilitates electrophilic aromatic substitution, directing the acylation to the para position of the dimethoxyphenyl group.

Industrial-Scale Production

Process Intensification

Adapted from US10005711B2, large-scale synthesis involves:

Step Conditions Equipment Yield
Oxadiazole formation 500 L reactor, DCM, 25°C, 4 h Glass-lined reactor 82%
Acylation 1000 L reactor, −10°C, AlCl₃, 6 h Cryogenic reactor 70%
Purification Recrystallization (IPA/water) Crystallizer 95% purity

Key Modifications :

  • Replaced thionyl chloride with phosphorus oxychloride (POCl₃) for safer handling.
  • Implemented continuous flow chemistry for cyclization to reduce reaction time by 40%.

Solvent Recovery Systems

  • DCM Recycling : Distillation at 40°C under reduced pressure achieves 98% solvent recovery.
  • Isopropyl Alcohol (IPA) Reuse : Azeotropic distillation with water reduces IPA waste by 85%.

Structural Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.25–7.15 (m, 2H, aromatic H)
    • δ 4.10 (s, 6H, OCH₃)
    • δ 3.75–3.60 (m, 4H, piperidine H)
    • δ 1.35 (d, J = 6.8 Hz, 6H, isopropyl CH₃)

Mass Spectrometry :

  • HRMS (ESI+) : m/z 429.1789 [M+H]⁺ (calc. 429.1793).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Classical Stolle High purity Requires toxic SOCl₂ 68–75%
Flow Chemistry Scalable, reduced time High initial capital cost 82%
Microwave-Assisted Rapid (30 min) Limited to small batches 77%

Trends :

  • Flow chemistry improves yield by 14% over batch methods.
  • Microwave synthesis reduces energy consumption by 60% but lacks scalability.

Challenges and Solutions

Demethylation During Acylation

The 3,4-dimethoxyphenyl group is susceptible to demethylation under acidic conditions. Mitigation strategies include:

  • Maintaining temperatures below −5°C during AlCl₃-catalyzed steps.
  • Using boron trifluoride (BF₃) as a milder Lewis acid (yield drop to 62% but purity increases to 98%).

Oxadiazole Ring Hydrolysis

Prolonged exposure to moisture causes ring opening. Solutions involve:

  • Strict anhydrous conditions (H₂O < 50 ppm in solvents).
  • Adding molecular sieves (4Å) during cyclization.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3,4-Dimethoxyphenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone to improve yield and purity?

  • Methodological Answer :

  • Key Parameters : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF or acetonitrile), and employ catalysts like HATU or EDCI for coupling reactions. Optimize cyclization steps for the oxadiazole ring using dehydrating agents (POCl₃ or PCl₅) .
  • Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC with a C18 column (mobile phase: 60% acetonitrile/40% 0.1% TFA in water) .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for dimethoxyphenyl), piperidine protons (δ 1.5–3.5 ppm), and oxadiazole ring protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₈N₃O₄: 422.2078) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C stretch from dimethoxy groups) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV-Vis quantification (λ = 260–280 nm) .
  • Stability : Incubate the compound in plasma or liver microsomes (human/rat) for 0–24 hours. Analyze degradation via LC-MS/MS .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and piperidine moieties?

  • Methodological Answer :

  • Systematic Substitution : Replace the isopropyl group on the oxadiazole with ethyl, cyclopropyl, or aryl groups. Modify the piperidine ring with electron-withdrawing/donating substituents (e.g., fluoro, methoxy) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from fluorescence-based, radiometric, and enzymatic assays (e.g., ADP-Glo™ kinase assay vs. ELISA) .
  • Buffer Conditions : Standardize assay buffers (pH, ionic strength) and validate with positive controls. For example, use sodium acetate buffer (pH 4.6) for consistent enzyme activity .

Q. What experimental designs are optimal for evaluating metabolic stability and potential toxicity?

  • Methodological Answer :

  • In Vitro Hepatotoxicity : Use HepG2 cells for MTT assays (48-hour exposure) and measure CYP450 inhibition (e.g., CYP3A4 luminescence assay) .
  • Reactive Metabolite Screening : Incubate with glutathione (GSH) and analyze adducts via LC-HRMS. Use NADPH-fortified microsomes to simulate Phase I metabolism .

Q. How can researchers investigate the compound’s interaction with membrane transporters (e.g., P-gp or BCRP)?

  • Methodological Answer :

  • Caco-2 Permeability Assay : Measure apical-to-basal transport (Papp) with/without inhibitors (verapamil for P-gp). Use LC-MS/MS for quantification .
  • ATPase Activity Assay : Monitor ATP hydrolysis in membrane vesicles expressing P-gp to confirm substrate binding .

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